molecular formula C36H50O6 B037494 Prednisolone 21-all-cis-farnesylate CAS No. 118244-45-4

Prednisolone 21-all-cis-farnesylate

Cat. No. B037494
CAS RN: 118244-45-4
M. Wt: 578.8 g/mol
InChI Key: SBQAKZYUNWNIRL-WNWSKZGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone 21-all-cis-farnesylate is a synthetic corticosteroid that has been extensively used in scientific research. It is a derivative of prednisolone, which is a widely used drug for treating various inflammatory and autoimmune conditions. Prednisolone 21-all-cis-farnesylate has been shown to exhibit potent anti-inflammatory and immunosuppressive properties, which make it a valuable tool for studying the mechanisms underlying these processes.

Scientific Research Applications

1. Inner Ear Treatment Applications

The study by Bachmann et al. (2001) examined the efficacy of local application of prednisolone-21-hydrogen succinate in achieving high levels of the drug in the perilymph of the inner ear, potentially offering a method to treat cochleovestibular disorders like sudden hearing loss while avoiding systemic side effects associated with intravenous administration Bachmann et al., 2001.

2. Analytical Chemistry and Quality Control

Finšgar et al. (2020) developed an improved reversed-phase high-performance liquid chromatography (HPLC) method for analyzing prednisolone and its related substances, highlighting its importance in the quality control of pharmaceutical products containing prednisolone Finšgar et al., 2020.

3. Anti-inflammatory and Immunomodulatory Properties

Prednisolone's anti-inflammatory and immunomodulatory properties are central to its application in various treatments. For instance, the study by Lange et al. (2000) discusses prednicarbate, a nonhalogenated double ester of prednisolone, showing its unique characteristics in managing inflammation and proliferation in vitro Lange et al., 2000. Similarly, Biju et al. (2012) synthesized prednisolone C-21 heteroaryl thioethers and evaluated their anti-inflammatory activity, showing that most compounds maintained strong anti-inflammatory activity with weak transactivational activity Biju et al., 2012.

4. Drug Delivery Systems

The research by Yano et al. (2000) and Cao et al. (2016) provides insights into drug delivery systems involving prednisolone. Yano et al. (2000) prepared a prednisolone 21-hemisuccinate/beta-cyclodextrin amide conjugate, demonstrating a controlled drug release mechanism Yano et al., 2000. Cao et al. (2016) developed dual-responsive core cross-linked (CCL) micelles for the efficient delivery of prednisolone 21-acetate, showing improved loading efficiency and structural stability under physiological conditions Cao et al., 2016.

properties

CAS RN

118244-45-4

Product Name

Prednisolone 21-all-cis-farnesylate

Molecular Formula

C36H50O6

Molecular Weight

578.8 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11-,25-19-/t28-,29-,30-,33+,34-,35-,36-/m0/s1

InChI Key

SBQAKZYUNWNIRL-WNWSKZGLSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

synonyms

[2-[(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] 3,7,11-trimethyldodeca-2,6,10-trienoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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